3-Chlorobenzo[4,5]thieno[3,2-c]pyridine

Physicochemical profiling Regioisomeric differentiation Lead optimisation

3-Chlorobenzo[4,5]thieno[3,2-c]pyridine (CAS 1448506-99-7; molecular formula C₁₁H₆ClNS; molecular weight 219.69 g·mol⁻¹) is a tricyclic, fully aromatic heterocycle comprising a benzothiophene ring system annulated to a pyridine ring in the [3,2-c] orientation, with a chlorine substituent at the 3-position of the benzothiophene moiety. The [3,2-c] ring fusion differentiates this compound from its regioisomeric [2,3-b] and [2,3-c] counterparts, placing the pyridine nitrogen in a distinct electronic environment.

Molecular Formula C11H6ClNS
Molecular Weight 219.69 g/mol
Cat. No. B12286462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzo[4,5]thieno[3,2-c]pyridine
Molecular FormulaC11H6ClNS
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CN=C(C=C3S2)Cl
InChIInChI=1S/C11H6ClNS/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6H
InChIKeyXLYJXEDCIZLBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzo[4,5]thieno[3,2-c]pyridine – What This Fused Tricyclic Heterocycle Is and Where It Fits in Discovery Chemistry


3-Chlorobenzo[4,5]thieno[3,2-c]pyridine (CAS 1448506-99-7; molecular formula C₁₁H₆ClNS; molecular weight 219.69 g·mol⁻¹) is a tricyclic, fully aromatic heterocycle comprising a benzothiophene ring system annulated to a pyridine ring in the [3,2-c] orientation, with a chlorine substituent at the 3-position of the benzothiophene moiety . The [3,2-c] ring fusion differentiates this compound from its regioisomeric [2,3-b] and [2,3-c] counterparts, placing the pyridine nitrogen in a distinct electronic environment. The chlorine atom serves as both a pharmacophoric element and a synthetic handle for further derivatisation via nucleophilic aromatic substitution (SₙAr) or transition-metal-catalysed cross-coupling . This scaffold overlaps with the core structure claimed in multiple patent families targeting Eg5 kinesin (WO2006018435A1, US8044065) and α₂-adrenoceptor antagonism (US6426350), establishing its relevance in kinase inhibitor and CNS drug discovery programmes [1].

Why 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine Cannot Be Casually Replaced by Close Structural Analogs – The Case for Procurement Precision


Close-in analogs of 3-chlorobenzo[4,5]thieno[3,2-c]pyridine—including its regioisomers, the unsubstituted parent, and the non-benzo-fused thieno[3,2-c]pyridine—differ substantially in their predicted ionisation behaviour (pKa), electronic character, and reactivity at the chlorine position. The [3,2-c] regioisomer exhibits a predicted pKa of approximately 9.58, whereas the [2,3-b] regioisomer (CAS 118726-30-0) shows a predicted pKa of approximately 2.41, a difference of over seven orders of magnitude in protonation equilibrium that fundamentally alters the dominant species present at physiological pH . Removal of the fused benzene ring (thieno[3,2-c]pyridine, CAS 272-14-0) reduces the predicted pKa to approximately 4.83 , while removal of the chlorine atom yields the unsubstituted benzo[4,5]thieno[3,2-c]pyridine (CAS 244-91-7), which lacks the synthetic versatility and potential halogen-bonding interactions conferred by the C–Cl moiety . These physicochemical disparities translate into divergent solubility, membrane permeability, target-binding, and metabolic stability profiles, making generic substitution a high-risk decision in lead optimisation or SAR campaigns.

Quantitative Differentiation Evidence for 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine Versus Closest Analogs


pKa-Driven Ionisation State Differentiation: [3,2-c] vs. [2,3-b] Regioisomer at Physiological pH

The predicted pKa of 3-chlorobenzo[4,5]thieno[3,2-c]pyridine is 9.58 ± 0.20, whereas the regioisomeric [2,3-b] analog (CAS 118726-30-0) exhibits a predicted pKa of 2.41 ± 0.40 . This approximately 7.2 log-unit difference means that at pH 7.4, the [3,2-c] compound exists predominantly (>99%) in its neutral (free-base) form, while the [2,3-b] isomer is >99.999% protonated at the pyridine nitrogen. The unionised form of the [3,2-c] isomer is expected to display superior passive membrane permeability, whereas the permanently cationic [2,3-b] isomer may preferentially engage different target topologies or require active transport [1].

Physicochemical profiling Regioisomeric differentiation Lead optimisation

Benzene Ring Fusion Effects on Basicity: Benzo-Fused [3,2-c]pyridine vs. Non-Fused Thieno[3,2-c]pyridine

Annulation of a benzene ring onto the thieno[3,2-c]pyridine core raises the predicted pKa from approximately 4.83 (thieno[3,2-c]pyridine, CAS 272-14-0) to approximately 9.58 for 3-chlorobenzo[4,5]thieno[3,2-c]pyridine . This ΔpKa of ~4.8 units represents a >60,000-fold reduction in the concentration of the protonated species at pH 7.4. The extended π-conjugation of the tricyclic system not only modulates basicity but also increases molecular weight from 135.19 to 219.69 g·mol⁻¹, adding significant lipophilic surface area that may enhance binding to hydrophobic protein pockets .

Scaffold hopping Basicity modulation Fragment elaboration

Synthetic Accessibility: One-Step Photochlorination Route Delivers >70% Yield for the Benzothienopyridine Core

A patented one-step photochlorination method employs thionyl chloride (SOCl₂) in pyridine solvent with 3-alkynyl pyridine precursors to construct the benzothienopyridine framework, achieving yields exceeding 70% . In contrast, traditional multi-step routes to analogous benzothienopyridine derivatives—involving sequential Pictet-Spengler cyclisation, functional group interconversion, and chromatographic separation of diastereomers—typically report cumulative yields in the 20–40% range across 4–6 synthetic steps [1]. The photochlorination approach eliminates transition-metal catalysts, operates under mild visible-light conditions, and provides direct access to the chlorinated scaffold without requiring protecting-group chemistry .

Synthetic methodology Process chemistry Route efficiency

Chlorine Substituent as a Synthetic Diversification Handle Compared to the Unsubstituted Parent Scaffold

The chlorine atom at the 3-position of 3-chlorobenzo[4,5]thieno[3,2-c]pyridine enables direct derivatisation via SₙAr with amines, thiols, and alkoxides, as well as Pd-catalysed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), without requiring pre-functionalisation steps . The unsubstituted parent benzo[4,5]thieno[3,2-c]pyridine (CAS 244-91-7) requires electrophilic aromatic substitution or directed ortho-metalation for equivalent derivatisation—processes that often suffer from poor regioselectivity and require harsh conditions . The C–Cl bond dissociation energy (approximately 97 kcal·mol⁻¹ for an aryl chloride) is sufficiently high to confer storage stability under ambient conditions, yet the chlorine is labile enough for efficient Pd oxidative addition [1].

Late-stage functionalisation Parallel synthesis SAR exploration

Benzothienopyridine Scaffold Patented as Eg5 Kinesin Inhibitor Class – Structural Privilege for Antimitotic Drug Discovery

The benzothieno[3,2-c]pyridine scaffold, of which 3-chlorobenzo[4,5]thieno[3,2-c]pyridine is a direct chlorinated derivative, is explicitly claimed as a core structure in a patent family (US8044065, WO2006018435A1, EP1781667A1) describing inhibitors of Eg5 kinesin (KSP/Kif11) [1]. The patent discloses that benzothienopyridine derivatives bearing substituents at positions analogous to the chlorine-bearing 3-position exhibit potent inhibition of cellular proliferation and cell-cycle-specific induction of apoptosis in cancer cells [1]. While specific IC₅₀ values for the 3-chloro compound itself are not disclosed in the public patent, the class-level SAR establishes that halogen substitution on the benzothiophene ring contributes favourably to target engagement, with the patent emphasising that these compounds possess a cell-cycle-specific mode of action predicted to confer a higher therapeutic index than standard chemotherapeutics [1]. The comparator indolopyridine HR22C16, a structurally related Eg5 inhibitor, served as the starting point for this patent series [1].

Eg5 kinesin Mitotic inhibitor Anticancer scaffold

Recommended Research and Industrial Application Scenarios for 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Leveraging the Benzothienopyridine Eg5 Pharmacophore

3-Chlorobenzo[4,5]thieno[3,2-c]pyridine serves as a direct entry point to the benzothienopyridine scaffold claimed in the Eg5 kinesin inhibitor patent family (US8044065 / WO2006018435A1) [1]. The pre-installed chlorine at the 3-position allows immediate diversification via Pd-catalysed cross-coupling or SₙAr to explore substituent effects on Eg5 inhibitory activity, capitalising on the class-level SAR that halogen substitution on the benzothiophene ring modulates antiproliferative potency [1]. Compared to the unsubstituted parent scaffold, which would require an additional halogenation step, the 3-chloro compound reduces the synthetic sequence by at least one step, accelerating hit-to-lead timelines.

Physicochemical Property Optimisation: Exploiting the Elevated pKa for CNS Drug Discovery Programmes

With a predicted pKa of 9.58, 3-chlorobenzo[4,5]thieno[3,2-c]pyridine exists predominantly in its neutral form at physiological pH, a property favourable for passive blood-brain barrier penetration [1]. This contrasts sharply with the [2,3-b] regioisomer (predicted pKa 2.41), which would be >99.999% protonated and thus poorly CNS-penetrant in the absence of active transport [2]. The benzothieno[3,2-c]pyridine scaffold is additionally claimed in a patent family directed to α₂-adrenoceptor antagonists (US6426350), indicating precedent for CNS target engagement . Procurement of the [3,2-c] regioisomer specifically is therefore critical for CNS-oriented discovery programmes.

Parallel Library Synthesis: High-Yield Scaffold as a Diversification Platform

The availability of a scalable, single-step photochlorination route delivering >70% yield for the benzothienopyridine core [1] makes 3-chlorobenzo[4,5]thieno[3,2-c]pyridine economically viable as a starting material for parallel library synthesis. The chlorine atom provides a single, well-defined reactive site for diversification, avoiding the regioselectivity challenges associated with electrophilic substitution on the unsubstituted parent [2]. This combination of high-yield synthesis and predictable reactivity supports the procurement of multi-gram quantities for array synthesis in industrial medicinal chemistry settings.

Tool Compound Development: Benzothienopyridine Probe for Target Identification Studies

The benzothienopyridine scaffold has demonstrated activity across multiple target classes, including Eg5 kinesin (mitotic regulation), PHD2 (HIF prolyl hydroxylase, via 4-hydroxyl-3-carbonyl-amino-acetic acid derivatives) [1], and α₂-adrenoceptors [2]. 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine can serve as a versatile core for developing affinity probes or photoaffinity labelling reagents, where the chlorine can be selectively displaced to introduce linker moieties (e.g., via Sonogashira coupling with terminal alkynes bearing biotin or fluorophore tags). The tricyclic aromatic system also provides a UV-active chromophore for HPLC-based purity assessment and concentration determination, facilitating routine use in biochemical assays.

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